molecular formula C8H17NO4 B115738 Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate CAS No. 148983-25-9

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate

Cat. No.: B115738
CAS No.: 148983-25-9
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-LURJTMIESA-N
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Biochemical Analysis

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Biochemical Properties

It is known that the compound is a protected amine , which suggests that it may interact with enzymes, proteins, and other biomolecules in a way that protects the amine group from unwanted reactions

Molecular Mechanism

It is known that the compound is a protected amine , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (2S)-2,3-dihydroxypropylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its role as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to its combination of the tert-butyl group and the (2S)-2,3-dihydroxypropylamine moiety. This provides both steric protection and functional versatility, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMQHJPVUGZSB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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